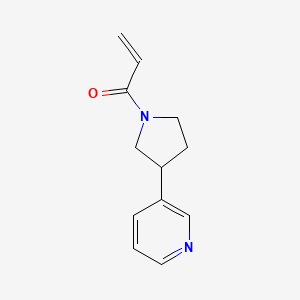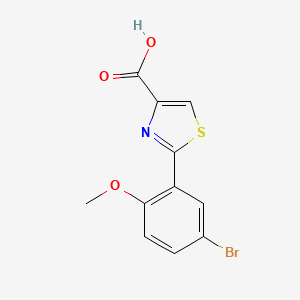![molecular formula C11H13N B2825333 2',3'-Dihydrospiro[azetidine-2,1'-indene] CAS No. 1498169-00-8](/img/structure/B2825333.png)
2',3'-Dihydrospiro[azetidine-2,1'-indene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’,3’-Dihydrospiro[azetidine-2,1’-indene]” is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of spiro-azetidin-2-one derivatives, which include “2’,3’-Dihydrospiro[azetidine-2,1’-indene]”, has been a topic of interest in medicinal chemistry due to their promising biological activity . Various synthetic methodologies have been established for the construction of these spirocyclic compounds . One such method involves the Staudinger ketene–imine cycloaddition .Molecular Structure Analysis
Spirocyclic compounds like “2’,3’-Dihydrospiro[azetidine-2,1’-indene]” are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of these compounds decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction has been used in the synthesis of "2’,3’-Dihydrospiro[azetidine-2,1’-indene]" .Applications De Recherche Scientifique
Photochemical Synthesis of Spirocyclic Compounds
A study highlights the photochemical synthesis of spirocyclic compounds, including 2-oxospiro[azetidine-3,3′-indolines], via dearomatization of the indole core. This process, achieved under visible light irradiation, demonstrates a method for generating spirocyclic compounds with potential for further functionalization (Xiong et al., 2022).
Synthesis of Dispiro Compounds with Anti-tumor Properties
Another research effort focused on the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, revealing promising anti-tumor activity against various human tumor cell lines. This showcases the potential of spirocyclic compounds in the development of new anticancer agents (Girgis, 2009).
Dynamic NMR Study of Spiroheterocycles
The dynamic NMR effects in spiro-heterocyclic systems, including spiro[indene-2,3′-[1,2,4]triazolidine]-dicarboxylate, have been investigated. This study sheds light on the structural dynamics of spirocyclic compounds, which can be crucial for understanding their reactivity and stability (Yavari et al., 2020).
Antimicrobial and Antifungal Activity of Spiro Pyrrolidines
Research on a new class of spiro pyrrolidines demonstrated antimicrobial and antifungal activities, suggesting the utility of spirocyclic compounds in developing new treatments for infections. These compounds were synthesized via 1,3-dipolar cycloaddition reactions, highlighting the versatility of spirocyclic structures in medicinal chemistry (Raj et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-8-12-11/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNKRZRCNYHJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

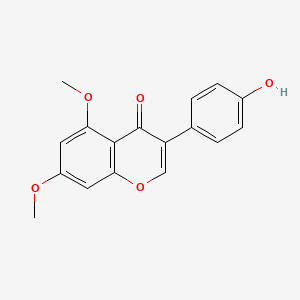

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)
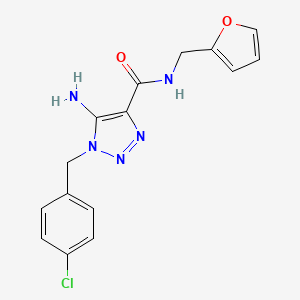
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)
![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

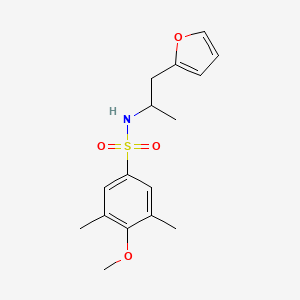
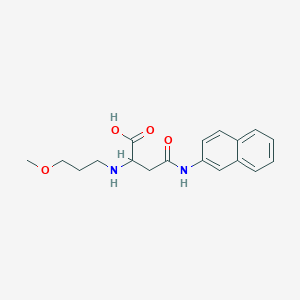
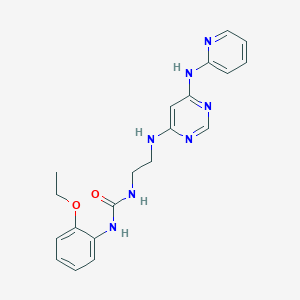
![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)
